molecular formula C18H20N2O B149338 (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide CAS No. 134002-25-8

(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide

カタログ番号 B149338
CAS番号: 134002-25-8
分子量: 280.4 g/mol
InChIキー: IVJSBKKYHVODFT-MRXNPFEDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

Pyrrolidine derivatives can be synthesized using different strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .


Molecular Structure Analysis

The significant feature of the pyrrolidine ring is the stereogenicity of carbons. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .


Chemical Reactions Analysis

Pyrrolidine derivatives have been found to inhibit COX-2 with IC50 values in the range of 1–8 µM .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can vary depending on the substituents and stereochemistry .

科学的研究の応用

1. Anticancer and Cytotoxic Activities

Research has shown the potential of derivatives of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide in anticancer applications. A study synthesized a novel compound derived from the indibulin and combretastatin scaffolds, known anti-mitotic agents. This compound demonstrated good cytotoxicity on cancerous cell lines (IC50 value 27.7–39.2 µM) and low toxicity on a normal cell line (Ebrahim Saeedian Moghadam & M. Amini, 2018).

2. Corrosion Inhibition

A study on the synthesis and evaluation of new long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives as corrosion inhibitors revealed that these derivatives can act as effective corrosion inhibitors. These compounds were tested with steel coupons in acidic medium, showing promising inhibition efficiencies (A. Yıldırım & M. Cetin, 2008).

3. Oxidation Reactivity

The oxidation reactivity of 2-(pyridin-2-yl)-N,N-diphenylacetamides, which are related to (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide, has been studied. Oxidations of these compounds with various oxidants generate multiple products, characterized by spectroscopic methods (Sylvie L. Pailloux et al., 2007).

4. Palladium Adsorption

Research into polymeric resins impregnated with novel N-substituted 2-(diphenylthiophosphoryl)acetamides showed that these resins, containing pyridine and quinoline fragments, are efficient in the adsorption of Pd(II) ions from hydrochloric acid solutions. The adsorption process was found to be endothermic and spontaneous (A. Turanov et al., 2017).

5. Antiprion Activity

Benzamide derivatives containing the 2-(1-pyrrolidinyl)- or 2-(1-piperidyl)acetylamino group, structurally related to (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide, were synthesized and evaluated for antiprion activity. These compounds exhibited promising antiprion activity in in vitro assays, suggesting their potential as therapeutic agents against prion disease (F. Fiorino et al., 2012).

将来の方向性

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Pyrrolidine and its derivatives continue to be of interest in drug discovery due to their wide range of biological activities .

特性

IUPAC Name

2,2-diphenyl-2-[(3S)-pyrrolidin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c19-17(21)18(16-11-12-20-13-16,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16,20H,11-13H2,(H2,19,21)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJSBKKYHVODFT-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide

CAS RN

134002-25-8
Record name (S)-3-(Carbamoyldiphenylmethyl)pyrrolidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134002258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(CARBAMOYLDIPHENYLMETHYL)PYRROLIDINE,(S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60BD005469
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of 3.0 g (0.008 mole) of 3-(cyanodiphenylmethyl)-1-pyrrolidinecarboxylic acid phenyl ester in 100 ml of 90% sulfuric acid was stirred at 70° C. for 20 hr. The reaction mixture was cooled, poured over ice and basified by adding, alternately, 50% sodium hydroxide and ice. The mixture was extracted with chloroform. The chloroform extract was washed with water, dried over sodium sulfate and concentrated in vacuo. The residue was crystallized in ethyl acetate. Recrystallization from ethyl acetate-ethanol gave 1.4 g (65%) of title product, molecular ion at 281 by mass spectrometer analysis.
Name
3-(cyanodiphenylmethyl)-1-pyrrolidinecarboxylic acid phenyl ester
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
65%

Synthesis routes and methods II

Procedure details

3-(R,S)-(1-Cyano-1,1-diphenylmethyl)pyrrolidine (30 g--see Preparation 7) was dissolved in 95% sulphuric acid (210 ml) and the mixture was heated, with stirring, at 85° C. for 9 hours and then at 100° C for 30 minutes. The mixture was allowed to cool to room temperature and poured onto ice (2 kg). The mixture was basified (pH 12) by addition, in portions with cooling in an ice bath, of a cold solution of sodium hydroxide (340 g) in water (500 ml). The resulting mixture was extracted with dichloromethane (3×300 ml) and the combined extracts were dried (MgSO4) and concentrated in vacuo to give the title compound as a foam, yield 16.4 g.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step One
Quantity
340 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide
Reactant of Route 2
Reactant of Route 2
(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide
Reactant of Route 3
(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide
Reactant of Route 4
(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide
Reactant of Route 5
(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide
Reactant of Route 6
(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide

Citations

For This Compound
1
Citations
C Pramanik, K Bapat, A Chaudhari… - … Process Research & …, 2012 - ACS Publications
Darifenacin is a potent and competitive M 3 selective receptor antagonist (M 3 SRA), and its hydrobromide salt (1) is the active ingredient of pharmaceutical formulations for oral …
Number of citations: 9 pubs.acs.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。